molecular formula C16H21N3OS B2813047 5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol CAS No. 571162-82-8

5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2813047
CAS RN: 571162-82-8
M. Wt: 303.42
InChI Key: CHCRBWOCGQHFCL-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol, commonly referred to as MMTT, is a chemical compound that has gained significant attention in scientific research. MMTT is a heterocyclic compound that contains a triazole ring and a thiol group. The compound has shown potential in various research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of MMTT is not fully understood. However, studies have shown that the compound acts on various molecular targets, including enzymes and receptors. MMTT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. The compound has also been shown to modulate the activity of various receptors, including GABA and adenosine receptors.
Biochemical and Physiological Effects
MMTT has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cell proliferation. MMTT has also been shown to improve glucose metabolism and insulin sensitivity. Additionally, the compound has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

MMTT has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. MMTT also has a high degree of stability, which makes it suitable for long-term studies. However, MMTT has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, MMTT has not been extensively studied for its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MMTT. One potential direction is the development of MMTT-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the compound's mechanism of action and molecular targets. Additionally, further studies are needed to determine the toxicity and safety profile of MMTT. Overall, MMTT has shown significant potential in various research fields and warrants further investigation.

Synthesis Methods

The synthesis of MMTT involves the reaction of 4-methoxyphenyl hydrazine with 2-methylcyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thiosemicarbazide to yield MMTT. The synthesis method has been optimized to enhance the yield and purity of the compound.

Scientific Research Applications

MMTT has been extensively studied for its potential in medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MMTT has also been studied for its antioxidant and antimicrobial properties.

properties

IUPAC Name

3-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20-2)10-8-12/h7-11,14H,3-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCRBWOCGQHFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C(=NNC2=S)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol

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